Diethyl 2,6-dibromoheptanedioate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as described in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Similarly, brominated bi-indene derivatives were synthesized from their non-brominated precursors . These methods could potentially be adapted for the synthesis of diethyl 2,6-dibromoheptanedioate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a brominated bi-indene derivative was analyzed, providing insights into the molecular arrangement and defects in the crystal lattice . Additionally, the molecular structure of a diethyl cyclohexanedicarboxylate derivative was determined by X-ray analysis . These studies highlight the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The papers describe several chemical reactions involving diethyl esters and brominated compounds. For example, the palladium-catalyzed annulation reaction used to synthesize phenanthrene derivatives involves a methyl transferring process . The synthesis of brominated bi-indene derivatives also implies that the substitution of hydrogen atoms by bromines can significantly affect the properties of the compounds . These reactions are crucial for the functionalization and transformation of the molecules into desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various studies. The photochromic and photomagnetic properties of brominated bi-indene derivatives were examined, demonstrating that bromine substitution can alter these properties . The vibrational characteristics of a diethyl disulfanediylbispyrimidine derivative were studied using IR and Raman spectroscopy, providing information on the molecular vibrations and the influence of the disulfide bridge on these properties . These analyses are essential for understanding how structural changes can influence the behavior of such compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Diethyl 2,6-dibromoheptanedioate It is known to act as a bifunctional initiator in various polymerization reactions .
Mode of Action
Diethyl 2,6-dibromoheptanedioate: interacts with its targets through a process known as electrochemical cyclization. This interaction results in the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .
Biochemical Pathways
The exact biochemical pathways affected by Diethyl 2,6-dibromoheptanedioate It is known to be involved in the polymerization reactions, which are crucial for the formation of polymers .
Result of Action
The molecular and cellular effects of Diethyl 2,6-dibromoheptanedioate ’s action are primarily seen in the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates. These compounds are formed as a result of the electrochemical cyclization process .
properties
IUPAC Name |
diethyl 2,6-dibromoheptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSPERKKWTTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007088 | |
Record name | Diethyl 2,6-dibromoheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-dibromoheptanedioate | |
CAS RN |
868-68-8 | |
Record name | 1,7-Diethyl 2,6-dibromoheptanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2,6-dibromoheptanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 868-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,6-dibromoheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,6-dibromoheptanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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